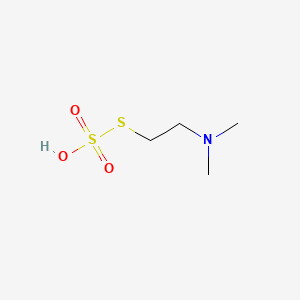

Dimethylaminoethanethiol S-sulfate

Description

Contextualization of Thiosulfates in Biochemistry and Organic Chemistry

Thiosulfates are sulfur oxyanions with the chemical formula S₂O₃²⁻. nih.gov In biochemistry, the thiosulfate (B1220275) ion plays a role in various metabolic pathways. For instance, the enzyme rhodanase catalyzes the detoxification of cyanide by transferring a sulfur atom from thiosulfate to cyanide, forming the less toxic thiocyanate. nih.gov Thiosulfate is also an intermediate in the biogeochemical sulfur cycle and can be utilized by certain bacteria as a sulfur source. nih.gov

From an organic chemistry perspective, thiosulfates are notable for their role in the synthesis of thiols through the formation of S-alkylthiosulfates, commonly known as Bunte salts. google.com This reaction typically involves the alkylation of sodium thiosulfate with an alkyl halide. ebi.ac.uk The resulting Bunte salts are often stable, crystalline solids that can be isolated and subsequently hydrolyzed to yield the corresponding thiol. google.com This method offers a valuable alternative to the direct use of odorous and easily oxidized thiols.

Overview of Aminothiols and their S-Sulfated Derivatives

Aminothiols are organic compounds containing both an amino group and a thiol group. A prominent example is cysteamine, the decarboxylated form of the amino acid cysteine. These compounds are of significant interest due to their biological activities and their role as building blocks in medicinal chemistry. The thiol group is a potent nucleophile and can undergo redox reactions, forming disulfides, while the amino group imparts basicity and can be protonated to enhance water solubility.

The S-sulfated derivatives of aminothiols, such as Dimethylaminoethanethiol S-sulfate, are essentially Bunte salts of these amino-functionalized thiols. The presence of the amino group, in this case, a dimethylamino moiety, can influence the compound's solubility, basicity, and its interactions in biological systems. These derivatives are often more stable and less odorous than their free thiol counterparts, making them easier to handle and study in a laboratory setting. ebi.ac.uk

Historical and Current Academic Significance of this compound Research

This compound, also known by its systematic name S-[2-(dimethylamino)ethyl] hydrogen sulfurothioate, is an S-alkyl thiosulfate that has garnered academic interest for its specific chemical properties and potential biological applications. ebi.ac.uk While extensive historical documentation on this specific compound is not widespread, its significance is rooted in the broader research on Bunte salts and aminothiols.

A notable area of current research involving this compound is in the field of immunology. A study focused on the structural-based selection of small molecules to alter allele-specific Major Histocompatibility Complex (MHC) class II antigen presentation identified S-2-(dimethylamino)ethyl thiosulfate as a compound of interest. ebi.ac.uk This research highlights the potential for this and similar compounds to modulate immune responses, with possible therapeutic applications in autoimmune disorders. ebi.ac.uk

The compound's structure, featuring a cationic dimethylamino group and an anionic thiosulfate group, also makes it a candidate for studies in materials science, such as in the functionalization of nanoparticles or surfaces. The general utility of Bunte salts as thiolating agents further implies its potential use in synthetic chemistry for the introduction of the dimethylaminoethanethiol moiety into larger molecules. acs.org

Chemical Compound Data

| Compound Name | Synonyms | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | S-[2-(dimethylamino)ethyl] hydrogen sulfurothioate; S-2-(dimethylamino)ethyl thiosulfate | C₄H₁₁NO₃S₂ | 185.27 | Not explicitly available, but related to parent compound |

| 2-(Dimethylamino)ethanethiol | (2-Mercaptoethyl)dimethylamine; N,N-Dimethylcysteamine | C₄H₁₁NS | 105.20 | 108-02-1 |

| Sodium Thiosulfate | Sodium hyposulfite | Na₂S₂O₃ | 158.11 | 7772-98-7 |

| Thiosulfuric Acid | H₂S₂O₃ | 114.14 | 13767-44-9 | |

| Cysteamine | 2-Aminoethanethiol | C₂H₇NS | 77.15 | 60-23-1 |

| Cysteine | C₃H₇NO₂S | 121.16 | 52-90-4 | |

| Cyanide | CN⁻ | 26.02 | 57-12-5 | |

| Thiocyanate | SCN⁻ | 58.08 | 302-04-5 |

Properties

CAS No. |

14013-30-0 |

|---|---|

Molecular Formula |

C4H11NO3S2 |

Molecular Weight |

185.3 g/mol |

IUPAC Name |

1-(dimethylamino)-2-sulfosulfanylethane |

InChI |

InChI=1S/C4H11NO3S2/c1-5(2)3-4-9-10(6,7)8/h3-4H2,1-2H3,(H,6,7,8) |

InChI Key |

RRJZGRCYRQRMEO-UHFFFAOYSA-N |

SMILES |

CN(C)CCSS(=O)(=O)O |

Canonical SMILES |

CN(C)CCSS(=O)(=O)O |

Other CAS No. |

14013-30-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dimethylaminoethanethiol S Sulfate

Established and Novel Synthetic Pathways to Dimethylaminoethanethiol S-sulfate

The synthesis of this compound can be approached through both chemical and potential biosynthetic methods.

Chemical Synthesis Approaches

The most direct and established method for the chemical synthesis of this compound is through the formation of a Bunte salt. Bunte salts, or S-alkyl thiosulfates, are typically prepared by the reaction of an alkyl halide with sodium thiosulfate (B1220275). This reaction is a versatile and straightforward method for introducing a protected thiol group.

The synthesis of this compound proceeds via the reaction of 2-(dimethylamino)ethyl chloride hydrochloride with sodium thiosulfate in an aqueous solution. The reaction is generally heated to ensure completion. The resulting product, this compound, can be isolated as a stable, crystalline solid.

Table 1: Key Reactants and Conditions for the Chemical Synthesis of this compound

| Reactant | Role | Typical Reaction Conditions |

| 2-(Dimethylamino)ethyl chloride hydrochloride | Starting alkyl halide | Aqueous solution, often with heating |

| Sodium thiosulfate | Source of the thiosulfate group | Dissolved in water |

This synthetic approach is advantageous due to the ready availability of the starting materials and the relative simplicity of the procedure. The resulting Bunte salt is often more stable and less odorous than the corresponding free thiol.

Potential Biosynthetic Pathways and Enzymatic Sulfation

While a specific biosynthetic pathway for this compound has not been definitively elucidated, its formation can be postulated based on known enzymatic reactions, particularly those involving sulfotransferases. Sulfotransferases are a class of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule.

A plausible biosynthetic route would involve the enzymatic sulfation of 2-(dimethylamino)ethanethiol. In this hypothetical pathway, a specific sulfotransferase would recognize 2-(dimethylamino)ethanethiol as a substrate and catalyze the transfer of the sulfate (B86663) group from PAPS to the sulfur atom of the thiol, yielding this compound.

The general reaction catalyzed by sulfotransferases is as follows:

Acceptor-OH/SH + PAPS → Acceptor-O-SO₃⁻/S-SO₃⁻ + PAP

In the context of this compound biosynthesis, the reaction would be:

(CH₃)₂NCH₂CH₂SH + PAPS → (CH₃)₂NCH₂CH₂S-SO₃⁻ + PAP

The specificity of such a reaction would depend on the presence of a sulfotransferase capable of utilizing 2-(dimethylamino)ethanethiol as a substrate. Further research would be required to identify and characterize such an enzyme.

Derivatization Strategies and Analogue Synthesis

The chemical structure of this compound offers several handles for derivatization and the synthesis of analogues for various applications, including mechanistic studies and materials science.

Synthesis of Fluorescently Tagged this compound Analogues

Fluorescently tagged analogues of this compound are valuable tools for tracking its localization and interactions within biological systems. The tertiary amine group in this compound provides a convenient site for modification.

A common strategy for fluorescently labeling amines is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes. These reagents react with the amine to form a stable amide bond.

Table 2: Common Fluorescent Dyes for Amine Derivatization

| Fluorescent Dye (NHS Ester) | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Fluorescein-NHS | ~494 | ~518 |

| Rhodamine B isothiocyanate | ~544 | ~576 |

| Dansyl chloride | ~335 | ~518 |

The synthesis would involve reacting this compound with the NHS ester of a chosen fluorophore in a suitable solvent and at an appropriate pH to ensure the amine is deprotonated and nucleophilic.

Alternatively, the S-sulfate group can be reductively cleaved to yield the free thiol, 2-(dimethylamino)ethanethiol. This free thiol can then be reacted with thiol-reactive fluorescent probes, such as maleimides or iodoacetamides, to generate fluorescently labeled analogues.

Modification of Polymeric Materials with this compound Moieties

The incorporation of this compound moieties into polymeric materials can impart new functionalities, such as improved hydrophilicity, metal-binding capabilities, or sites for further chemical modification. A common approach for this is the "grafting to" method.

In the "grafting to" strategy, a pre-synthesized polymer with reactive functional groups is reacted with this compound. For example, a polymer containing electrophilic groups, such as epoxy or acyl chloride groups, could be reacted with the nucleophilic amine of this compound.

Another approach involves the initial reduction of this compound to the corresponding thiol. The resulting 2-(dimethylamino)ethanethiol can then be attached to polymers via thiol-ene "click" chemistry, where the thiol reacts with a polymer containing alkene functional groups in the presence of a radical initiator or UV light.

Exploration of Structural Modifications for Mechanistic Probing

To investigate the mechanism of action of this compound in biological or chemical systems, the synthesis of structural analogues is crucial. These analogues can help to identify the key structural features required for its activity.

Table 3: Examples of Structural Modifications for Mechanistic Probing

| Modification | Purpose | Example Analogue |

| Alteration of the alkyl chain length | To probe the importance of the distance between the amine and the S-sulfate group | 3-(Dimethylamino)propanethiol S-sulfate |

| Modification of the amine substituents | To investigate the role of the methyl groups on the nitrogen atom | Diethylaminoethanethiol S-sulfate |

| Replacement of the S-sulfate group | To determine the necessity of the sulfate moiety for activity | 2-(Dimethylamino)ethyl disulfide |

By systematically altering the structure of this compound and evaluating the activity of the resulting analogues, a deeper understanding of its structure-activity relationship can be achieved. These studies are fundamental for the rational design of molecules with enhanced or modified properties.

Reaction Kinetics and Mechanistic Aspects of this compound Formation and Degradation

The formation and degradation of this compound, a Bunte salt, are governed by fundamental principles of reaction kinetics and mechanisms. Understanding these aspects is crucial for controlling its synthesis and predicting its stability under various conditions.

Formation of this compound

The synthesis of this compound typically proceeds via the reaction of a 2-(dimethylamino)ethyl halide, such as 2-(dimethylamino)ethyl chloride, with a thiosulfate salt, commonly sodium thiosulfate. This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Kinetics: The rate of formation of this compound follows second-order kinetics, as is characteristic of SN2 reactions. The rate of the reaction is dependent on the concentration of both the 2-(dimethylamino)ethyl halide and the thiosulfate ion. The rate law can be expressed as:

Rate = k[ (CH₃)₂NCH₂CH₂-X ][ S₂O₃²⁻ ]

where:

k is the second-order rate constant

[(CH₃)₂NCH₂CH₂-X] is the concentration of the 2-(dimethylamino)ethyl halide

[S₂O₃²⁻] is the concentration of the thiosulfate ion

The reaction rate is influenced by several factors, including the nature of the leaving group (X), the solvent, and the temperature. For the halide, the reactivity generally follows the order I > Br > Cl > F. The reaction is typically carried out in a polar solvent, such as water or an alcohol-water mixture, which can solvate both the ionic nucleophile and the polar substrate.

Mechanistic Aspects: The SN2 mechanism of Bunte salt formation is a concerted, one-step process. The thiosulfate ion, acting as a potent nucleophile, attacks the electrophilic carbon atom of the 2-(dimethylamino)ethyl halide from the backside, relative to the leaving group. This backside attack leads to an inversion of configuration at the carbon center, although for an acyclic substrate like this, the stereochemical consequence is not as pronounced as in chiral systems.

The transition state of the reaction involves the partial formation of the C-S bond and the partial breaking of the C-X bond. The negative charge is distributed over the incoming nucleophile and the outgoing leaving group.

A study on the synthesis of an imidazoline-containing Bunte salt from 2-chloromethylimidazoline and sodium thiosulfate supports a concerted SN2 reaction pathway, which was investigated using quantum chemical calculations. nih.gov

| Alkyl Bromide | Rate Constant (k) x 10³ (L mol⁻¹ s⁻¹) |

|---|---|

| Ethyl bromide | 1.58 |

| n-Propyl bromide | 1.12 |

| n-Butyl bromide | 0.98 |

Degradation of this compound

The degradation of this compound can occur through several pathways, with the most significant being acid-catalyzed hydrolysis. Oxidative pathways can also contribute to its decomposition.

Acid-Catalyzed Hydrolysis:

Reaction Kinetics: The acid-catalyzed hydrolysis of Bunte salts, including this compound, to yield the corresponding thiol (in this case, 2-(dimethylamino)ethanethiol) and bisulfate is a well-studied process. The reaction is first-order with respect to the Bunte salt concentration. datapdf.com The rate of hydrolysis is also dependent on the acidity of the medium.

Mechanistic Aspects: Extensive mechanistic studies on the acid hydrolysis of various S-alkyl and S-aryl thiosulfates have been conducted by Kice and coworkers. datapdf.comacs.org Their findings suggest that the reaction proceeds via an A-1 mechanism, which involves a rapid, reversible protonation of the Bunte salt on the divalent sulfur atom, followed by a slow, rate-determining unimolecular dissociation of the protonated intermediate.

The proposed mechanism is as follows:

Protonation (fast equilibrium): (CH₃)₂NCH₂CH₂SSO₃⁻ + H⁺ ⇌ (CH₃)₂NCH₂CH₂S⁺HSO₃⁻

Unimolecular Dissociation (slow, rate-determining): (CH₃)₂NCH₂CH₂S⁺HSO₃⁻ → (CH₃)₂NCH₂CH₂SH + SO₃

Hydration of Sulfur Trioxide (fast): SO₃ + H₂O → H₂SO₄

The rate of hydrolysis is influenced by the structure of the alkyl group. Studies have shown that electron-donating groups attached to the sulfur atom can stabilize the transition state of the rate-determining step, thus increasing the rate of hydrolysis. The presence of the dimethylamino group, which is electron-donating, is expected to influence the rate of hydrolysis of this compound.

The table below presents data on the relative rates of acid hydrolysis for different Bunte salts, illustrating the effect of the R group on the reaction rate.

| R Group | Relative Rate |

|---|---|

| Ethyl | 1.0 |

| n-Propyl | 0.8 |

| Isopropyl | 2.3 |

| Benzyl | 1.2 |

Oxidative Degradation: The thiosulfate moiety in this compound is susceptible to oxidation. Strong oxidizing agents can lead to the formation of sulfate or other sulfur-containing species. For instance, the oxidation of thiosulfate by hydrogen peroxide has been shown to proceed through tetrathionate (B1226582) as an intermediate, ultimately yielding sulfate. The kinetics of such oxidative degradation would depend on the specific oxidant and the reaction conditions.

The stability of the thiosulfate ion itself can be a factor. In acidic solutions, thiosulfate can disproportionate to form sulfur and sulfur dioxide. This reaction is generally slower than the acid-catalyzed hydrolysis of the Bunte salt to the thiol.

Mechanistic Investigations of Dimethylaminoethanethiol S Sulfate in Biological Systems

Enzyme Inhibition and Activation Mechanisms

Interaction with Hydrolases and Transferases

There is currently no available research detailing the specific interactions of Dimethylaminoethanethiol S-sulfate with hydrolases or transferases. Studies on other compounds have shown that aminothiols can interact with the active sites of enzymes, potentially leading to inhibition or altered activity, but direct evidence for this compound is absent.

Modulatory Effects on Oxido-reductases

The modulatory effects of this compound on oxido-reductases have not been characterized in the existing scientific literature. The presence of a thiol group suggests potential for redox activity, a common feature of compounds that interact with this class of enzymes, but specific studies are required to confirm any such effects.

Molecular Interactions with Biomacromolecules

Binding Studies with Proteins and Nucleic Acids

Specific binding studies of this compound with proteins and nucleic acids have not been published. The charged nature of the molecule suggests the potential for electrostatic interactions with biomacromolecules, but experimental data, such as binding affinities and specific interaction sites, are not available.

Conformational Changes Induced by this compound Binding

Without evidence of binding, there is consequently no information on any conformational changes that this compound may induce in proteins or nucleic acids.

Involvement in Cellular Signaling Pathways (Mechanistic Focus)

A mechanistic understanding of the involvement of this compound in any cellular signaling pathway has not been established in the scientific literature.

Modulation of Receptor-Ligand Interactions

The potential for this compound to modulate receptor-ligand interactions is an area of significant interest, although direct experimental evidence is currently lacking. The structure of the compound, featuring a dimethylamino group and a thiosulfate (B1220275) group, suggests possible interactions with various receptor types.

Sulfated molecules are known to play crucial roles in cell signaling and adhesion by interacting with a variety of receptors. hhs.govnih.gov For instance, the sulfation of peptides and proteoglycans can significantly enhance their binding affinity and specificity to their cognate receptors, thereby influencing downstream signaling pathways. nih.govnih.gov The sulfate (B86663) groups on molecules like heparin and heparan sulfate proteoglycans are critical for their interactions with growth factors, cytokines, and chemokines, modulating processes such as angiogenesis and inflammation. mdpi.com

Hypothetical Receptor Interactions of this compound

< table> < tr> < th>Receptor Class < th>Potential Interaction Mechanism < th>Postulated Biological Outcome < /tr> < tr> < td>Growth Factor Receptors (e.g., FGFR, VEGFR) < td>The thiosulfate group may mimic the sulfated glycosaminoglycans that act as co-receptors, potentially modulating the binding of growth factors to their primary receptors. < td>Alteration of cell proliferation, differentiation, and angiogenesis. < /tr> < tr> < td>Chemokine Receptors (e.g., CXCR, CCR) < td>The negatively charged thiosulfate group could interact with positively charged residues on chemokine receptors, potentially influencing chemokine binding and subsequent immune cell trafficking. nih.gov < td>Modulation of inflammatory responses and immune cell migration. < /tr> < tr> < td>Adhesion Molecules (e.g., Selectins) < td>Similar to other sulfated molecules, it might interact with lectin domains of selectins, which are known to bind sulfated carbohydrates. < td>Interference with cell-cell adhesion processes involved in inflammation and thrombosis. < /tr> < /table> < br>

It is crucial to emphasize that these are theoretical interactions, and dedicated research, including binding assays and structural studies, would be necessary to validate these hypotheses.

Intracellular Targets and Signal Transduction Cascades

The intracellular effects of this compound would likely be mediated through direct interaction with intracellular targets or by initiating signal transduction cascades from the cell surface. While specific data for this compound are unavailable, the activities of related molecules provide a basis for speculation.

Thiosulfates have been shown to have intracellular effects. For example, in some organisms, thiosulfate can directly inhibit components of the mitochondrial electron transport chain, such as cytochrome c oxidase, leading to a decrease in cellular ATP production. nih.gov This suggests that this compound, if it enters the cell, could potentially target mitochondrial proteins.

Furthermore, signal transduction pathways are often initiated by receptor activation at the cell surface. If this compound interacts with cell surface receptors, it could trigger a variety of intracellular signaling cascades. For instance, the activation of growth factor receptors can lead to the phosphorylation of downstream signaling proteins, such as those in the MAPK/ERK and PI3K/Akt pathways, which regulate cell growth, survival, and metabolism. nih.gov

Potential Intracellular Effects of this compound

< table> < tr> < th>Potential Intracellular Target/Pathway < th>Hypothesized Mechanism of Action < th>Potential Downstream Effects < /tr> < tr> < td>Mitochondrial Electron Transport Chain < td>Direct inhibition of enzyme complexes, such as cytochrome c oxidase, by the thiosulfate moiety. nih.gov < td>Decreased cellular respiration, reduced ATP synthesis, and potential induction of oxidative stress. < /tr> < tr> < td>MAPK/ERK Signaling Pathway < td>Activation or inhibition of the cascade following receptor binding at the cell surface. < td>Modulation of gene expression, cell proliferation, and differentiation. < /tr> < tr> < td>PI3K/Akt Signaling Pathway < td>Modulation of receptor tyrosine kinase activity, leading to changes in PI3K and Akt phosphorylation. nih.gov < td>Alteration of cell survival, glucose metabolism, and protein synthesis. < /tr> < /table> < br>

Further research is required to determine if this compound can cross the cell membrane and to identify its specific intracellular binding partners and the signaling pathways it may modulate.

Role in Sulfur Metabolism and Related Biochemical Cycles

The sulfur-containing nature of this compound suggests its potential involvement in sulfur metabolism. Sulfur is an essential element found in amino acids like cysteine and methionine and is crucial for various cellular processes. youtube.com

Interconversion Pathways and Metabolite Profiling

In biological systems, thiosulfate can be metabolized through various enzymatic reactions. For instance, the enzyme rhodanese (thiosulfate sulfurtransferase) can catalyze the transfer of a sulfur atom from thiosulfate to a thiophilic acceptor, such as cyanide or a thiol. nih.gov This reaction converts thiosulfate to sulfite (B76179). nih.gov Subsequently, sulfite can be oxidized to sulfate by sulfite oxidase. nih.gov

It is plausible that this compound could be a substrate for similar enzymatic pathways. The metabolism of this compound could lead to the formation of other sulfur-containing metabolites. Metabolite profiling studies would be essential to identify the specific metabolic fate of this compound in a biological system. Such studies would involve incubating cells or tissues with the compound and analyzing the resulting metabolites using techniques like mass spectrometry. nih.govmdpi.com

Hypothetical Metabolic Pathways for this compound

< table> < tr> < th>Enzyme/Process < th>Potential Reaction < th>Resulting Metabolites < /tr> < tr> < td>Rhodanese (Thiosulfate sulfurtransferase) < td>Transfer of the terminal sulfur atom to a thiol acceptor. nih.gov < td>Dimethylaminoethanethiol S-sulfite and a persulfide. < /tr> < tr> < td>Sulfite Oxidase < td>Oxidation of the sulfite group. nih.gov < td>this compound. < /tr> < tr> < td>Hydrolysis < td>Cleavage of the S-sulfate bond. < td>Dimethylaminoethanethiol and sulfate. < /tr> < /table> < br>

Contribution to Cellular Redox Homeostasis

The redox state of a cell is tightly regulated and crucial for normal physiological function. Thiols, such as glutathione, are key players in maintaining cellular redox balance. mdpi.com Thiosulfate itself can influence redox homeostasis. For example, it can act as a sulfur donor for the synthesis of other sulfur-containing compounds, including those with antioxidant properties. hhs.gov

The metabolism of this compound could impact cellular redox homeostasis in several ways. The generation of sulfite and its subsequent oxidation to sulfate can produce reactive oxygen species, thereby contributing to oxidative stress. nih.gov Conversely, the potential release of a thiol-containing moiety (dimethylaminoethanethiol) could contribute to the cellular antioxidant pool.

Table of Compounds Mentioned

< table> < tr> < th>Compound Name < /tr> < tr> < td>this compound < /tr> < tr> < td>2-(Dimethylamino)ethanethiol hydrochloride < /tr> < tr> < td>Heparin < /tr> < tr> < td>Heparan sulfate < /tr> < tr> < td>Adenosine triphosphate (ATP) < /tr> < tr> < td>Cysteine < /tr> < tr> < td>Methionine < /tr> < tr> < td>Sulfite < /tr> < tr> < td>Sulfate < /tr> < tr> < td>Glutathione < /tr> < /table>

Theoretical and Computational Chemistry Approaches to Dimethylaminoethanethiol S Sulfate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. For Dimethylaminoethanethiol S-sulfate, these calculations can provide insights into bond strengths, charge distribution, and the energetics of potential chemical reactions.

The electronic structure of this compound is characterized by the interplay of its distinct functional groups: the dimethylamino group, the ethyl chain, the thiol-derived sulfur atom, and the S-sulfate group. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to model the molecule's geometry and the nature of its chemical bonds.

Table 1: Predicted Bond Lengths and Angles in this compound (Illustrative Data)

| Bond/Angle | Predicted Value | Method |

| C-N Bond Length | 1.47 Å | DFT/B3LYP |

| C-S Bond Length | 1.85 Å | DFT/B3LYP |

| S-S Bond Length | 2.10 Å | DFT/B3LYP |

| S-O Bond Length | 1.45 Å | DFT/B3LYP |

| C-N-C Bond Angle | 110° | DFT/B3LYP |

| C-S-S Bond Angle | 105° | DFT/B3LYP |

| O-S-O Bond Angle | 115° | DFT/B3LYP |

This table presents hypothetical data based on typical values for similar functional groups and is for illustrative purposes.

Computational methods can be employed to explore the potential reaction pathways of this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, it is possible to predict the feasibility and kinetics of a given reaction. For instance, the cleavage of the S-S bond could proceed through a heterolytic or homolytic mechanism, and quantum chemical calculations can help determine which pathway is more energetically favorable.

The study of transition states is fundamental to understanding reaction mechanisms. These are high-energy, transient structures that represent the bottleneck of a reaction. The energy required to reach the transition state is the activation energy, a key determinant of the reaction rate. For this compound, computational models could predict the geometries and energies of transition states for reactions such as nucleophilic attack on one of the sulfur atoms or oxidation of the thiol-derived sulfur.

Molecular Dynamics Simulations of Biological Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. These simulations are particularly valuable for understanding how a molecule like this compound might interact with biological macromolecules, such as proteins, and how it behaves in a physiological environment.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein. This method is crucial in drug discovery and for understanding the mechanism of action of bioactive compounds. For this compound, docking studies could be performed with potential protein targets to identify plausible binding modes.

The process involves generating a multitude of possible binding poses of the ligand within the protein's binding site and then using a scoring function to rank them. The scoring function estimates the binding affinity, which is a measure of the strength of the interaction. A high binding affinity suggests a stable complex. The interactions stabilizing the complex, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, can also be analyzed.

Table 2: Hypothetical Docking Results of this compound with a Target Protein (Illustrative Data)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | Asp120, Ser154, Lys201 |

This table presents hypothetical data from a simulated docking experiment and is for illustrative purposes.

This compound is a flexible molecule with several rotatable bonds. This flexibility means that it can adopt a wide range of different three-dimensional shapes, or conformations. Understanding the conformational landscape—the collection of all possible conformations and their relative energies—is important for predicting its biological activity.

Molecular dynamics simulations in a solvated system (explicitly including water molecules) can be used to explore the conformational space of this compound. By simulating the molecule's movements over time, it is possible to identify the most stable (lowest energy) conformations and the barriers to interconversion between them. This information is critical, as the biologically active conformation may not be the lowest energy conformation in isolation.

In Silico Modeling of Biochemical Pathways

In silico modeling of biochemical pathways involves the use of computer simulations to study complex networks of biochemical reactions. pagepress.orgresearchgate.net While the specific metabolic fate of this compound is not established, computational models can be used to generate hypotheses about its potential involvement in cellular metabolism.

Based on its chemical structure, this compound could potentially interact with pathways involving sulfur metabolism. For example, it might be a substrate for enzymes that process thiols or sulfates. In silico models can be constructed to simulate the introduction of this compound into known metabolic networks. By applying principles of systems biology and metabolic flux analysis, it may be possible to predict how the compound is metabolized and what its downstream effects might be. nih.gov Such models can guide future experimental studies to validate these computational predictions. The oxidation of thiols to sulfonic acids is a known biological pathway that can be modeled computationally. researchgate.net

Network Analysis of Metabolic Transformations

Metabolic network analysis is a powerful computational approach used to understand the intricate web of biochemical reactions that occur within a cell. nih.govethz.ch This methodology allows researchers to model the flow of metabolites through various pathways and predict how a novel compound might be transformed.

For this compound, a network analysis would begin by mapping its structure to known metabolic pathways involving aminothiols and sulfur compounds. The primary focus would be on enzymes that catalyze reactions such as S-oxidation, N-demethylation, and conjugation with endogenous molecules like glutathione. By integrating genomic and proteomic data, a comprehensive metabolic map can be constructed to visualize the potential biotransformation routes of the compound.

A hypothetical metabolic network for this compound could involve several key enzymatic steps. Initially, the compound might undergo hydrolysis of the S-sulfate group, releasing dimethylaminoethanethiol. This intermediate could then be a substrate for several enzymes. For instance, flavin-containing monooxygenases (FMOs) could catalyze the N-oxidation of the dimethylamino group. Alternatively, the thiol group could be a target for oxidation by cysteine dioxygenases or other related enzymes, leading to the formation of the corresponding sulfinic and sulfonic acids.

To illustrate the potential metabolic transformations, consider the following hypothetical pathway:

| Step | Reactant | Enzyme Class | Product |

| 1 | This compound | Sulfatase | Dimethylaminoethanethiol + Sulfate (B86663) |

| 2a | Dimethylaminoethanethiol | Flavin-containing monooxygenase (FMO) | Dimethylaminoethanethiol N-oxide |

| 2b | Dimethylaminoethanethiol | Cysteine dioxygenase-like enzyme | Dimethylaminoethanesulfinic acid |

| 3 | Dimethylaminoethanesulfinic acid | Sulfinic acid dehydrogenase | Dimethylaminoethanesulfonic acid (Taurine analog) |

This table represents a hypothetical metabolic pathway for this compound based on known biotransformations of similar compounds.

By applying flux balance analysis (FBA), a mathematical technique used in metabolic network modeling, researchers can predict the steady-state reaction rates throughout the network. ethz.ch This can help to identify the most likely metabolic products of this compound and highlight potential bottlenecks in its metabolism.

Prediction of Novel Enzyme Substrates or Inhibitors

Computational methods are increasingly used to predict whether a given molecule will act as a substrate or an inhibitor for a specific enzyme. These in silico approaches are crucial for understanding the biological activity of new chemical entities like this compound and for anticipating potential drug-drug interactions.

Substrate Prediction:

To predict if this compound can serve as a substrate for a particular enzyme, molecular docking simulations are often employed. These simulations predict the preferred orientation of the compound when bound to the active site of an enzyme. A high binding affinity and a favorable orientation for catalysis would suggest that the compound is a likely substrate.

For example, to assess if this compound is a substrate for a sulfotransferase, the compound would be docked into the active site of the enzyme. The docking score, along with an analysis of the interactions with key amino acid residues, would provide insights into its potential as a substrate. Machine learning models, trained on large datasets of known enzyme-substrate pairs, can also be used to predict the likelihood of a compound being a substrate for a given enzyme. umn.edubiorxiv.orgnih.govmlr.press

Inhibitor Prediction:

Similar computational techniques are used to predict the potential of a compound to act as an enzyme inhibitor. Molecular docking can reveal if a molecule binds to the active site or an allosteric site of an enzyme in a way that prevents the natural substrate from binding or the enzyme from functioning correctly. nih.gov

In the case of this compound, its structural similarity to endogenous molecules could suggest potential inhibitory activity against certain enzymes. For instance, its aminothiol (B82208) structure might allow it to interact with enzymes involved in amino acid metabolism.

A virtual screening campaign could be conducted where this compound is docked against a panel of enzymes known to be involved in key physiological processes. The results would highlight potential off-target effects and guide further experimental validation.

Below is an illustrative table of potential enzyme interactions for Dimethylaminoethanethiol, the likely metabolite of this compound, based on computational predictions for similar aminothiols:

| Enzyme Target | Predicted Interaction | Computational Method | Predicted Binding Affinity (kcal/mol) |

| Cysteine Dioxygenase | Substrate | Molecular Docking | -6.5 |

| Monoamine Oxidase B | Inhibitor | Molecular Docking | -7.2 |

| Glutathione S-transferase | Substrate/Inhibitor | QM/MM Simulations | -5.8 |

This table provides hypothetical predictions for the interaction of Dimethylaminoethanethiol with various enzymes, based on computational studies of analogous compounds. The binding affinities are illustrative and would require specific calculations for the actual molecule.

Future Directions and Emerging Research Avenues for Dimethylaminoethanethiol S Sulfate

Exploration of Undiscovered Mechanistic Roles in Unconventional Biological Systems

While some of the primary biological roles of Dimethylaminoethanethiol S-sulfate are beginning to be characterized, its functions within unconventional biological systems remain largely uncharted territory. Future research will likely delve into its potential involvement in a wider range of organisms and cellular processes beyond its currently understood roles. This includes investigating its impact on extremophiles, organisms living in extreme environments, where unique metabolic pathways may utilize this compound in novel ways. Furthermore, its role in the complex interplay of the gut microbiome and host physiology presents a significant area for future exploration. Understanding how microbial communities synthesize or metabolize this compound and how this influences host health is a key research question.

Development of Advanced Probes for In Vitro Mechanistic Investigations

To dissect the precise molecular mechanisms of this compound, the development of sophisticated molecular probes is paramount. These advanced tools will enable researchers to visualize and quantify the compound's interactions with cellular components in real-time. Future research in this area will focus on creating highly specific and sensitive fluorescent or isotopically labeled probes. These probes will facilitate detailed in vitro studies, allowing for the precise identification of binding partners, the elucidation of enzymatic pathways involving the compound, and the characterization of its downstream signaling effects. The development of such probes will be instrumental in moving from correlational observations to a definitive understanding of its mechanistic functions at the molecular level.

Integration of Multi-Omics Data for Comprehensive Biochemical Pathway Elucidation

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to understand the systemic effects of this compound. Future research will increasingly rely on the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the biochemical pathways it influences. By combining these datasets, researchers can identify gene and protein expression changes that occur in response to varying levels of this compound. This multi-omics approach can reveal novel enzymatic pathways, regulatory networks, and metabolic fluxes associated with the compound. For instance, analyzing the differentially expressed genes (DEGs) and their associated regulatory elements, such as regulatory single nucleotide polymorphisms (rSNPs), can provide insights into how this compound may influence various cellular processes. nih.gov This integrated approach will be crucial for elucidating its complete biochemical signature and its role in health and disease.

Q & A

Q. Table 1: Synthetic Conditions and Yields

| Reagent System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2,2-Dimethylaminoethanethiol + SO₃ Derivative | DMF | 90°C | 62% |

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of methylamino, thiol, and sulfate groups. Chemical shifts for sulfur-containing moieties typically appear at δ 2.1–2.5 ppm (CH-N) and δ 3.5–4.0 ppm (S-SO) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., CHNOS, theoretical 201.22 g/mol) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at 1050–1150 cm (S=O stretching) and 650–750 cm (C-S bonds) validate sulfate and thiolate groups .

Basic: How can researchers detect and quantify this compound in environmental matrices?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reversed-phase C18 columns with electrospray ionization (ESI) in negative ion mode. Limit of detection (LOD) ≤ 0.1 µg/L in aqueous samples .

- Ion Chromatography (IC): Effective for sulfate quantification in soil; correlate with total sulfur content via inductively coupled plasma (ICP) .

- Isotope Labeling: Incorporate S-sulfate tracers to track environmental mobility and degradation pathways .

Advanced: How does thermal stability impact experimental design for this compound in biological studies?

Methodological Answer:

- Thermal Degradation Assays: Incubate samples at 40–42°C and monitor sulfate release via IC or spectrophotometry. At 42°C, sulfolipid synthesis inhibition (≤4% activity) suggests thermal lability in biochemical systems .

- Storage Recommendations: Store at –20°C in anhydrous conditions to prevent hydrolysis. Use buffered solutions (pH 6–8) to stabilize the sulfate group .

Advanced: How should researchers resolve contradictions in sulfate availability data across soil studies?

Methodological Answer:

Contradictions often arise from variable waste inputs, soil pH, and organic matter (SOM). Mitigate by:

Controlled Incubation Studies: Isolate factors like SOM decomposition rates (e.g., 0.38–0.71 R correlation between S-sulfate and waste input) .

pH Adjustment: Test sulfate adsorption at pH 4–8; higher pH reduces SO adsorption in clay soils .

Cross-Validation: Use multiple detection methods (e.g., IC + ICP-MS) to minimize analytical bias .

Advanced: What methodologies assess biological interactions of this compound with neuronal receptors?

Methodological Answer:

- NMDA Receptor Binding Assays: Use radiolabeled S-sulfate in cortical neuron cultures. Measure agonist activity via calcium imaging or patch-clamp electrophysiology .

- Enzyme Kinetics: Test cystine lyase activity with S-sulfate substrates; monitor kinetic parameters (K, V) using UV-Vis spectrophotometry at 412 nm (Ellman’s reagent) .

Advanced: How to evaluate the environmental fate of this compound in agricultural systems?

Methodological Answer:

- Mineralization Studies: Use S-labeled compounds in soil microcosms. Track sulfate release via IC and correlate with microbial activity (e.g., 33.5–33.6 atom% S in anoxic vs. dysoxic conditions) .

- Adsorption-Desorption Experiments: Conduct batch tests with varying soil textures (sandy vs. clay). Calculate partition coefficients (K) to model mobility .

Advanced: What role does this compound play in synthesizing antimicrobial agents?

Methodological Answer:

- Quaternary Ammonium Salt (QAS) Synthesis: React with alkyl halides (e.g., iodomethane) via Menshutkin reaction. Antibacterial efficacy (MIC ≤ 10 µg/mL) is validated against Gram-positive bacteria using broth microdilution assays .

- Structure-Activity Relationship (SAR): Modify the sulfate group to enhance membrane disruption, assessed via live/dead staining and confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.